N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-4-(DIMETHYLSULFAMOYL)BENZAMIDE
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Overview
Description
N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-4-(DIMETHYLSULFAMOYL)BENZAMIDE is a complex organic compound characterized by the presence of an adamantyl group, a dimethylamino sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-4-(DIMETHYLSULFAMOYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the adamantyl derivative. One common method involves the chlorination of adamantane to produce 1-chloroadamantane, which is then reacted with 4-bromoaniline to form the intermediate 4-(3-chloro-1-adamantyl)aniline. This intermediate is then subjected to sulfonylation using dimethylaminosulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-4-(DIMETHYLSULFAMOYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantyl group can yield hydroxylated adamantane derivatives, while substitution of the chloro group can produce various substituted benzamides .
Scientific Research Applications
N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-4-(DIMETHYLSULFAMOYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-4-(DIMETHYLSULFAMOYL)BENZAMIDE involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cells. Once inside, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3-chloro-1-adamantyl)phenyl]-4-[(methylamino)sulfonyl]benzamide
- N-[4-(3-chloro-1-adamantyl)phenyl]-4-[(ethylamino)sulfonyl]benzamide
Uniqueness
N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-4-(DIMETHYLSULFAMOYL)BENZAMIDE is unique due to the presence of the dimethylamino sulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the solubility and stability of the compound, making it more suitable for various applications compared to its analogs .
Properties
Molecular Formula |
C25H29ClN2O3S |
---|---|
Molecular Weight |
473g/mol |
IUPAC Name |
N-[4-(3-chloro-1-adamantyl)phenyl]-4-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C25H29ClN2O3S/c1-28(2)32(30,31)22-9-3-19(4-10-22)23(29)27-21-7-5-20(6-8-21)24-12-17-11-18(13-24)15-25(26,14-17)16-24/h3-10,17-18H,11-16H2,1-2H3,(H,27,29) |
InChI Key |
DIHHFVNTAAYRPO-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)(C4)Cl |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)(C4)Cl |
Origin of Product |
United States |
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